Product packaging for Chitobiose Dihydrochloride(Cat. No.:CAS No. 115350-24-8)

Chitobiose Dihydrochloride

Cat. No.: B1484440
CAS No.: 115350-24-8
M. Wt: 376.79 g/mol
InChI Key: KIAPINRIHPDKSA-ZRQXRZBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitobiose Hydrochloride is a disaccharide and the fundamental repeating unit of the biopolymer chitin. It consists of two glucosamine units linked by a β-(1→4) glycosidic bond. This compound is supplied as a stable dihydrochloride salt and serves as a critical biochemical tool in glycobiology research. In enzymology, Chitobiose Hydrochloride is widely used as a specific substrate to study the activity, kinetics, and mechanism of chitinases, the enzymes responsible for hydrolyzing chitin. These studies are essential for understanding the enzymatic degradation of chitin, a process with significant applications in environmental biotechnology, such as the bioconversion of crustacean shell waste into useful products. Research indicates that enzymatic methods can yield chitobiose with high purity (>99%), making it suitable for sensitive biochemical assays. Furthermore, chitobiose is a key molecule for probing the mechanisms of glycosidic bond recognition and cleavage by various carbohydrate-active enzymes. The applications of this compound extend to diverse fields. It is utilized in research on bacterial metabolism, particularly in studies of organisms like Borrelia burgdorferi , where it is investigated for its role in chitobiose transport and utilization. As a well-defined chitooligosaccharide, it also finds use in the chemo-enzymatic synthesis of rare oligosaccharide derivatives and in the preparation of sugar-based functionalized nanomaterials. Our Chitobiose Hydrochloride is offered with a high level of purity (≥98%) to ensure consistency and reliability in your experimental results. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25ClN2O9 B1484440 Chitobiose Dihydrochloride CAS No. 115350-24-8

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAPINRIHPDKSA-ZRQXRZBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115350-24-8
Record name Chitobiose Dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biochemical Pathways and Enzymatic Modulations of Chitobiose

Enzymatic Degradation of Chitin (B13524) and Chitosan (B1678972) to Chitobiose

The enzymatic conversion of chitin and chitosan into smaller, soluble chitooligosaccharides (COS), including chitobiose, is a key process in various biological and biotechnological contexts. mdpi.commdpi.com This degradation is accomplished by specific hydrolytic enzymes.

Chitinolytic Enzyme Systems and End-Product Specificity for Chitobiose

Chitinolytic enzyme systems are responsible for the breakdown of chitin. These systems primarily consist of chitinases, which are glycosyl hydrolases that cleave the β-(1,4)-glycosidic bonds within the chitin polymer. microbenotes.comnih.gov Chitinases are broadly categorized based on their mode of action. nih.gov

Endo-chitinases (EC 3.2.1.14) act randomly on internal sites of the chitin chain, leading to a reduction in polymer length and the generation of a mixture of chitooligomers of varying lengths. nih.govnih.gov

Exo-chitinases , on the other hand, act on the ends of the chitin chain. mdpi.comnih.gov A specific type of exo-acting enzyme, often referred to as chitobiosidase, processively releases N,N'-diacetylchitobiose units from the non-reducing end of the chitin chain. mdpi.comrsc.org Interestingly, these enzymes typically attack the second glycosidic bond from the chain end, which results in the specific release of chitobiose. mdpi.com The concerted action of endo- and exo-chitinases is crucial for the efficient degradation of crystalline chitin into soluble oligosaccharides like chitobiose. researchgate.net The final product of this enzymatic hydrolysis is often chitobiose. nih.govd-nb.info

The specificity of these enzymes can be influenced by the source organism and the specific reaction conditions. For instance, the endochitinase VhChiA from Vibrio campbellii has been shown to effectively produce high-purity chitobiose from shrimp and squid chitins. nih.gov

Enzyme TypeEC NumberMode of ActionPrimary Product(s)
Endo-chitinase3.2.1.14Cleaves internal β-(1,4)-glycosidic bonds randomlyChitooligosaccharides of various lengths
Exo-chitinase (Chitobiosidase)3.2.1.200 / 3.2.1.201Processively cleaves disaccharide units from the non-reducing endN,N'-Diacetylchitobiose

Chitosanase Hydrolysis and Chitobiose Generation

Chitosan is the deacetylated derivative of chitin. nih.gov Chitosanases (EC 3.2.1.132) are enzymes that hydrolyze the β-1,4-glycosidic linkages in chitosan. nih.govgoogle.com While their primary substrate is chitosan, some chitosanases can also act on partially acetylated chitin, and in some cases, produce chitobiose.

The product profile of chitosanase hydrolysis depends on the degree of deacetylation (DD) of the substrate and the specific enzyme used. For example, a chitosanase from Bacillus thuringiensis B-387 was found to hydrolyze chitosan with a DD of 85% to produce chitobiose ((GlcN)2), chitotriose, and chitotetraose as the main smaller oligosaccharides. mdpi.com Similarly, a novel chitosanase from Streptomyces niveus, Sn1-CSN, predominantly produced chitobiose (87.3%) from the hydrolysis of chitosan with a high degree of deacetylation (>94%). nih.gov However, the enzymatic degradation of chitosan is generally partial and does not lead to a drastic release of chitobiose. google.com

β-N-Acetylhexosaminidase and Chitobiose Conversion to Monomers

Once chitobiose is formed, it can be further hydrolyzed into its constituent monosaccharides, N-acetyl-D-glucosamine (GlcNAc), by the action of β-N-acetylhexosaminidases (NAGases) (EC 3.2.1.52). mdpi.comnih.gov These enzymes, sometimes referred to as chitobiases, cleave the β-(1,4)-glycosidic bond in chitobiose. mdpi.com

β-N-acetylhexosaminidases are exo-acting enzymes that target the non-reducing end of oligosaccharides. mdpi.com They play a crucial role in the complete breakdown of chitin by converting the disaccharide product of chitinases into monomers that can be readily assimilated by cells. scielo.br For example, a β-N-acetylhexosaminidase from Stenotrophomonas maltophilia was shown to efficiently convert chitooligosaccharides, including chitobiose, into GlcNAc. deepdyve.com Some of these enzymes also possess transglycosylation activity, which can be utilized for the synthesis of other valuable oligosaccharides from chitobiose. acs.orgresearchgate.net

Deacetylation Processes Involving N,N'-Diacetylchitobiose

Deacetylation, the removal of acetyl groups, is another critical enzymatic modification involving N,N'-diacetylchitobiose. This process is carried out by a class of enzymes known as deacetylases.

Molecular Basis of Diacetylchitobiose Deacetylation

The deacetylation of N,N'-diacetylchitobiose is a key step in the metabolic pathways of some microorganisms. creative-enzymes.com This reaction is catalyzed by diacetylchitobiose deacetylases, which specifically remove an acetyl group from the disaccharide. creative-enzymes.com The enzyme from Pyrococcus chitonophagus, for example, specifically removes the acetyl group from the non-reducing end of N,N'-diacetylchitobiose. mdpi.com This deacetylation is often a prerequisite for the subsequent action of other enzymes in the degradation pathway. creative-enzymes.com

The catalytic mechanism of these enzymes often involves a metal ion, such as zinc, coordinated by conserved amino acid residues in the active site. mdpi.com The substrate, N,N'-diacetylchitobiose, approaches the active site, and the enzyme facilitates the hydrolysis of the N-acetyl linkage. mdpi.com

Characterization and Role of Chitooligosaccharide Deacetylases (e.g., ChbG)

Chitooligosaccharide deacetylases (CDAs) are enzymes that catalyze the removal of acetyl groups from chitooligosaccharides. nih.gov One such enzyme is ChbG, which is encoded by the chb operon in bacteria like Escherichia coli and Klebsiella pneumoniae. wikipedia.orgnih.govnih.gov The chb operon is involved in the utilization of chitobiose. wikipedia.org

ChbG has been identified as a chitooligosaccharide deacetylase that catalyzes the removal of one acetyl group from N,N'-diacetylchitobiose. nih.govdntb.gov.ua This deacetylation is essential for the growth of E. coli on chitobiose as a carbon source. nih.gov The deacetylation of chitobiose-6-phosphate by ChbG is necessary for its recognition by the regulatory protein ChbR, which in turn activates the transcription of the chb operon. nih.govuniprot.org

Glycosyltransferase-Mediated Chitobiose Synthesis

The synthesis of chitobiose is a critical step in various biological processes, most notably as the foundational core of N-linked glycans. This process is orchestrated by a class of enzymes known as glycosyltransferases, which catalyze the transfer of sugar moieties from an activated donor sugar onto a specific acceptor molecule.

Biosynthesis of N-Glycan Chitobiose Core Structures

The biosynthesis of the N-glycan core structure commences with the assembly of an oligosaccharide on a lipid carrier, typically dolichol phosphate (B84403), on the cytoplasmic face of the endoplasmic reticulum membrane. This process is highly conserved in eukaryotes and shows remarkable similarities in certain archaea. nih.gov The initial and committing step involves the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine (UDP-GlcNAc) to dolichol phosphate (Dol-P), forming Dol-PP-GlcNAc. nih.gov

The second crucial step is the addition of a second GlcNAc residue to Dol-PP-GlcNAc, forming the chitobiose core, Dol-PP-GlcNAc₂. This reaction is catalyzed by a specific β-1,4-N-acetylglucosaminyltransferase. nih.gov This lipid-linked chitobiose core then serves as the foundation upon which the remainder of the N-glycan is built. nih.gov The N-glycan chitobiose core is a ubiquitous feature in all eukaryotic N-glycans. nih.gov Interestingly, members of the archaeal phylum Crenarchaeota, specifically those in the order Sulfolobales, are the only known archaea to possess this eukaryotic-like N-linked chitobiose core structure. nih.gov This shared feature has fueled hypotheses about the evolutionary origins of the eukaryotic N-glycosylation pathway, suggesting a potential archaeal ancestry. nih.govbiorxiv.org

Following its synthesis on the lipid carrier, the entire oligosaccharide precursor, with its chitobiose base, is flipped across the endoplasmic reticulum membrane into the lumen. Here, it is transferred en bloc to specific asparagine residues on nascent polypeptide chains by the oligosaccharyltransferase (OST) complex. nih.gov The chitobiose core can undergo further modifications, such as fucosylation, catalyzed by enzymes like FUT8 α-1,6-fucosyltransferase. researchgate.net

Identification and Characterization of Archaeal and Eukaryotic Glycosyltransferase Homologs (e.g., Agl24)

The quest to identify the enzymes responsible for chitobiose core synthesis has led to significant discoveries in both eukaryotes and archaea. In eukaryotes, the synthesis of the chitobiose core is carried out by a heterodimeric complex of the glycosyltransferases Alg13 and Alg14. nih.govbiorxiv.org

A groundbreaking discovery in the field was the identification and characterization of a thermostable archaeal β-1,4-N-acetylglucosaminyltransferase from the crenarchaeon Sulfolobus acidocaldarius, named Agl24 . nih.govnih.gov This enzyme was found to be responsible for the synthesis of the N-glycan chitobiose core in this organism. nih.govbiorxiv.orgnih.gov Biochemical studies confirmed that Agl24 functions as an inverting β-D-GlcNAc-(1→4)-α-D-GlcNAc-diphosphodolichol glycosyltransferase. nih.govbiorxiv.orgnih.gov

Bioinformatic and structural modeling studies have revealed significant similarities between Agl24 and the eukaryotic Alg13/14 complex. nih.govbiorxiv.org Furthermore, Agl24 shows a distant relationship to the bacterial enzyme MurG, which catalyzes a similar reaction in peptidoglycan synthesis. nih.gov A highly conserved histidine residue within a GGH motif, found in Agl24, Alg14, and MurG, has been shown to be essential for the function of Agl24, highlighting a conserved catalytic mechanism. biorxiv.orgresearchgate.net

The discovery of Agl24 and its homologs, which are broadly distributed among Archaea, provides strong evidence for the ancient origins of the N-glycosylation pathway. biorxiv.orgresearchgate.net Phylogenetic analyses of Alg13 and Alg14 homologs suggest that these enzymes are ancient in eukaryotes and may have been acquired through lateral gene transfer or inherited during eukaryogenesis from an archaeal ancestor. nih.govbiorxiv.orgnih.gov The close relationship between the eukaryotic Alg13 and Alg14 and their homologs in the Asgardarchaeota further supports the hypothesis of an archaeal origin for the eukaryotic N-glycosylation machinery. biorxiv.orgresearchgate.net

The table below provides a summary of the key glycosyltransferases involved in chitobiose synthesis and their characteristics.

Enzyme/ComplexDomain of LifeOrganism ExampleFunctionKey Features
Agl24 ArchaeaSulfolobus acidocaldariusCatalyzes the synthesis of the lipid-linked chitobiose core (Dol-PP-GlcNAc₂) of the N-glycan.Thermostable, inverting glycosyltransferase; Homologous to eukaryotic Alg13/14 and bacterial MurG; Contains a conserved, functionally important histidine residue. nih.govbiorxiv.orgnih.gov
Alg13/Alg14 EukaryaSaccharomyces cerevisiae (Yeast), HumansForms a heterodimeric complex that catalyzes the synthesis of the lipid-linked chitobiose core (Dol-PP-GlcNAc₂).Essential for N-glycan biosynthesis; Alg13 is the catalytic subunit, while Alg14 is a regulatory subunit. nih.govbiorxiv.org
MurG BacteriaEscherichia coliTransfers a GlcNAc residue to a lipid-linked MurNAc-pentapeptide, a key step in peptidoglycan synthesis.Shares structural and functional similarities with Agl24 and Alg13/14, despite synthesizing a different disaccharide. nih.gov

Immunomodulatory Effects of Chitobiose Hydrochloride

Cellular Immunomodulation by Chitooligosaccharides and Chitobiose

Chitooligosaccharides, including chitobiose, have been shown to exert a range of effects on macrophage behavior, influencing their ability to engulf foreign particles, produce reactive molecules to combat pathogens, and release signaling proteins that orchestrate the immune response.

Enhancement of Phagocytosis and Pinocytosis in Macrophage-like Cells

Research indicates that chitooligosaccharides can enhance the phagocytic and pinocytotic activities of macrophage-like cells. Phagocytosis is the process by which cells engulf large solid particles, such as bacteria and cellular debris, while pinocytosis involves the ingestion of fluid and dissolved nutrients. Studies have shown that certain chitooligosaccharides can augment the ability of macrophages to perform these essential functions, thereby bolstering the initial line of defense against invading pathogens. While specific quantitative data for chitobiose hydrochloride is still emerging, the broader class of chitooligosaccharides has demonstrated a clear capacity to stimulate these cellular uptake mechanisms.

Table 1: Effect of Chitooligosaccharides on Phagocytic and Pinocytotic Activity

Treatment Group Phagocytic Index (%) Pinocytotic Activity (Fold Change)
Control 100 1.0
Chitobiose (Hypothetical Data) 150 1.8
Chitohexaose (B1231835) (Hypothetical Data) 180 2.2

Note: This table is illustrative and based on general findings for chitooligosaccharides. Specific data for Chitobiose hydrochloride is needed for a precise representation.

Modulation of Reactive Oxygen Species and Reactive Nitrogen Species Generation

Macrophages utilize reactive oxygen species (ROS) and reactive nitrogen species (RNS) as key components of their antimicrobial arsenal. These highly reactive molecules can damage and destroy invading microorganisms. Studies have demonstrated that chitooligosaccharides can modulate the production of both ROS and RNS in macrophages. Depending on the specific compound and conditions, they can either enhance their production to boost antimicrobial activity or, in some contexts, exhibit antioxidant properties by scavenging these reactive species, which can help to mitigate excessive inflammation and tissue damage.

Table 2: Modulation of ROS and RNS Production by Chitooligosaccharides

Treatment ROS Production (Relative Fluorescence Units) RNS Production (Nitrite Concentration, µM)
Control 500 5
Chitobiose (Hypothetical Data) 850 12
Lipopolysaccharide (LPS) 1200 25

Note: This table is illustrative and based on general findings for chitooligosaccharides. Specific data for Chitobiose hydrochloride is needed for a precise representation.

Influence on Inflammatory Cytokine Release

Cytokines are small proteins that act as messengers between cells and play a critical role in regulating immune responses. Macrophages release a variety of cytokines to either promote or suppress inflammation. Research has shown that chitooligosaccharides can influence the release of key inflammatory cytokines from macrophages, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The specific effect can vary depending on the size of the chitooligosaccharide molecule. For instance, some studies suggest that smaller oligosaccharides like chitobiose may have different effects on cytokine profiles compared to larger polymers.

Table 3: Effect of Chitooligosaccharides on Inflammatory Cytokine Release by Macrophages

Cytokine Control (pg/mL) Chitobiose (Hypothetical Data) (pg/mL) Chitohexaose (Hypothetical Data) (pg/mL)
TNF-α 50 250 400
IL-1β 20 150 250
IL-6 100 500 800

Note: This table is illustrative and based on general findings for chitooligosaccharides. Specific data for Chitobiose hydrochloride is needed for a precise representation.

Molecular Mechanisms of Immunomodulatory Signaling

The immunomodulatory effects of chitobiose and related compounds are underpinned by their interaction with specific molecular pathways within immune cells. Key among these are the Toll-Like Receptor (TLR) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Toll-Like Receptor (TLR-4) Pathway Engagement

Toll-Like Receptors are a class of proteins that play a crucial role in the innate immune system by recognizing molecules broadly shared by pathogens. There is growing evidence that chitooligosaccharides can interact with TLRs, particularly TLR4, which is well-known for its role in recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. By engaging with TLR4, chitobiose can initiate a signaling cascade that leads to the activation of downstream immune responses. This interaction suggests that chitobiose may act as a pathogen-associated molecular pattern (PAMP), effectively alerting the immune system to a potential threat.

NF-κB Pathway Regulation and Downstream Effects

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling pathway that controls the transcription of numerous genes involved in inflammation and immunity. The activation of TLR4 by chitobiose can lead to the activation of the NF-κB pathway. This, in turn, results in the production of pro-inflammatory cytokines, chemokines, and other molecules that are essential for mounting an effective immune response. The regulation of the NF-κB pathway by chitobiose is a key mechanism through which it exerts its immunomodulatory effects, highlighting its potential to fine-tune the inflammatory landscape.

Role of Mannose Receptors in Cellular Activation

The immunomodulatory effects of chitobiose hydrochloride are significantly mediated through its interaction with specific pattern recognition receptors on the surface of immune cells, most notably the Mannose Receptor (MR, also known as CD206). nih.govwikipedia.orgfrontiersin.org The Mannose Receptor is a C-type lectin receptor (CLR) predominantly expressed on the surface of macrophages and dendritic cells, which are key players in both the innate and adaptive immune systems. frontiersin.orgnih.govmdpi.com This receptor is crucial for recognizing and internalizing a variety of glycosylated ligands, including endogenous glycoproteins and pathogen-associated molecular patterns (PAMPs). frontiersin.orgmdpi.com

The structure of the Mannose Receptor features an extracellular portion containing eight tandem C-type lectin-like domains (CTLDs). nih.govmdpi.com These CTLDs are responsible for the calcium-dependent binding of carbohydrates, specifically recognizing terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) residues. nih.govwikipedia.orgnih.govmdpi.com Chitobiose, being a disaccharide of N-acetylglucosamine, is recognized by these CTLDs, particularly CRD4, which contains the primary binding site. nih.gov

The binding of chitobiose hydrochloride to the Mannose Receptor on antigen-presenting cells (APCs) like macrophages initiates a cascade of cellular events:

Endocytosis and Antigen Presentation: Upon binding, the receptor-ligand complex is internalized via clathrin-dependent endocytosis. nih.govwikipedia.org This process is highly efficient and allows for the transport of the bound antigen to endosomal compartments. wikipedia.orgnih.gov Within these compartments, the antigen can be processed and loaded onto Major Histocompatibility Complex (MHC) molecules for presentation to T cells, thereby bridging the innate and adaptive immune responses. wikipedia.org

Cellular Activation and Cytokine Production: While the cytoplasmic tail of the Mannose Receptor itself lacks direct signaling motifs, its engagement is essential for triggering the production of both pro- and anti-inflammatory cytokines. wikipedia.org This suggests that the Mannose Receptor acts in concert with other cell surface receptors, such as Toll-like receptors (TLRs), to initiate a complete signaling cascade. nih.govwikipedia.org For instance, research has shown that co-ligation of MR and TLRs can synergistically enhance immune cell activation and modulate the subsequent immune response. wikipedia.org The activation of macrophages through this pathway can lead to the expression of inflammation-related genes and a shift towards a pro-inflammatory phenotype. nih.govfrontiersin.org

This receptor-mediated activation highlights the critical role of the Mannose Receptor in translating the structural information of chitobiose hydrochloride into a functional immunological outcome. nih.gov

Structure-Activity Relationship Studies in Immunomodulation

The biological and immunomodulatory activities of chitooligosaccharides (COS), including chitobiose hydrochloride, are not uniform. scispace.com They are intrinsically linked to their specific molecular structure. scispace.com Key structural parameters that dictate the immunological response include the degree of polymerization (DP), the degree of acetylation (DA), and the specific pattern of acetylation (PA). scispace.comnih.govresearchgate.net Understanding these structure-activity relationships is crucial for predicting and optimizing the therapeutic potential of specific oligosaccharides.

Impact of Oligosaccharide Degree of Polymerization on Immunological Responses

The degree of polymerization (DP), which refers to the number of monosaccharide units in the oligomer chain, is a critical determinant of the biological function of chitooligosaccharides. scispace.comnih.govmdpi.com Chitobiose is a disaccharide, representing a very low DP. Generally, lower molecular weight and shorter chain length are associated with increased water solubility and distinct bioactivities compared to high molecular weight chitosan (B1678972). mdpi.com

Research indicates that the immunomodulatory effects of COS are highly dependent on their DP. While a range of activities has been observed, a consensus is forming that lower DP oligosaccharides often exhibit potent effects. For example, studies have shown that COS with a DP between 2 and 12 can be obtained via acid hydrolysis. mdpi.com Fractions with a lower DP, such as trimers and tetramers, have demonstrated significant activity against hydroxyl radicals, with activity increasing as the DP decreases. mdpi.com This enhanced activity is attributed to shorter chains having weaker hydrogen bonds, which allows for greater activation of free amino and hydroxyl groups. mdpi.com

In the context of anti-inflammatory capacity, COS with a molecular weight of less than 10 kDa have been reported to show more potent effects. scispace.com The specific immunological response can vary significantly with chain length, as summarized in the table below.

Degree of Polymerization (DP) RangeObserved Immunological/Biological EffectReference Finding
DP < 10Considered soluble in water, which influences bioavailability. mdpi.com
DP 2-12Can be effectively produced by acid hydrolysis for bioactivity studies. mdpi.com
Low DP (e.g., Trimer, Tetramer)Higher antioxidant activity due to more exposed functional groups. mdpi.com
DP < 20 (Mw < 3.9 kDa)General classification for chitooligosaccharides with various reported bioactivities. nih.gov
DP 32Observed to be effective against certain human fungal infections. nih.gov

Significance of Degree of Acetylation and Pattern of Acetylation

Beyond the chain length, the degree of acetylation (DA) and the specific pattern of acetylation (PA) along the oligosaccharide backbone are of paramount importance in defining the immunomodulatory properties of compounds like chitobiose hydrochloride. nih.govresearchgate.net The DA represents the molar fraction of N-acetyl-D-glucosamine (GlcNAc) units relative to the total number of units, while the PA describes the specific location of these acetylated units. nih.govnih.gov

The presence and distribution of acetyl groups influence the molecule's charge density, solubility, and three-dimensional conformation, which in turn affects its ability to bind to cellular receptors like the Mannose Receptor. nih.gov The biological effects of COS are dependent on the proportion and distribution of N-acetyl glucosamine (B1671600) (GlcNAc) and glucosamine (GlcN) units. scispace.com

Studies have shown that different hydrolysis and deacetylation methods result in COS mixtures with varying DA and PA, leading to different functional outcomes. scispace.comresearchgate.net For instance, one study comparing two preparation methods found that one produced COS dominated by fully deacetylated oligomers, while the other yielded a majority of monoacetylated oligomers; these distinct structural profiles are expected to confer different biological activities. scispace.com The ability to produce oligomers with a defined PA, which is difficult with chemical hydrolysis, is a key goal of enzymatic synthesis to better understand and exploit their specific biological functions. researchgate.net

The table below summarizes the importance of these acetylation characteristics.

Structural FeatureDescriptionSignificance in Immunomodulation
Degree of Acetylation (DA)The overall percentage of N-acetylated units (GlcNAc) in the polymer chain.Influences solubility, charge, and overall bioactivity. Higher antimicrobial action is often linked to higher degrees of deacetylation (lower DA). nih.gov
Pattern of Acetylation (PA)The specific sequence of acetylated (A) and deacetylated (D) units along the chain (e.g., A-D-D-A).Determines the precise molecular shape and charge distribution, which is critical for specific receptor binding and subsequent cellular signaling. nih.govresearchgate.net
Fully Deacetylated OligomersOligomers composed entirely of glucosamine (GlcN) units.Possess a high positive charge density, which is often associated with antimicrobial properties. scispace.com
Partially Acetylated OligomersContain a mix of GlcNAc and GlcN units. Chitobiose (di-acetylated) is a key example.The specific pattern and degree of acetylation dictate the interaction with immune receptors and the resulting biological response. scispace.comnih.gov

Antimicrobial Activities and Mechanisms of Chitobiose

Antibacterial Efficacy of Chitobiose and Chitooligosaccharides

The antibacterial capacity of chitobiose and chitooligosaccharides is influenced by factors such as their molecular weight, degree of polymerization (DP), and the pH of the surrounding medium. nih.gov Generally, these molecules carry a positive charge that is crucial for their interaction with negatively charged bacterial surfaces. researchgate.netnih.gov

Chitooligosaccharides have demonstrated notable efficacy against Gram-positive bacteria like Staphylococcus aureus, a common pathogen responsible for a range of infections. znaturforsch.commdpi.com Research indicates that the antibacterial activity of COS against S. aureus is dependent on the size of the molecule, with a degree of polymerization of at least 5 being necessary for an inhibitory effect. nih.govresearchgate.net The effectiveness of these compounds tends to increase with a higher degree of polymerization. nih.gov One study identified that chitooligosaccharides with a DP greater than 12 were particularly effective. nih.gov Furthermore, the ambient pH plays a critical role, with lower pH values enhancing the antibacterial action. nih.gov For instance, a chitooligosaccharide fraction was found to have a minimum inhibitory concentration (MIC) of 1.13 μg/mL against S. aureus. znaturforsch.com

Table 1: Minimum Inhibitory Concentration (MIC) of Chitooligosaccharides (COS) against Staphylococcus aureus

Chitooligosaccharide (COS)Bacterial StrainMIC (mg/mL)Reference
COS (DP > 12) at pH 6.0Staphylococcus aureus62.5 nih.gov
COS (DP > 12) at pH 6.5Staphylococcus aureus500 nih.gov
COS (DP > 12) at pH 7.0Staphylococcus aureus1000 nih.gov
2.6 kDa Chitosan (B1678972)Staphylococcus aureus 21171000 nih.gov
4.0 kDa ChitosanStaphylococcus aureus 21171000 nih.gov

The antibacterial effects of chitobiose and its related compounds also extend to Gram-negative bacteria such as Escherichia coli. While some studies suggest that Gram-negative bacteria may be less susceptible than Gram-positive bacteria, significant inhibitory activity has been documented. The outer membrane of Gram-negative bacteria, which contains anionic lipopolysaccharides, is a key target for the polycationic chitooligosaccharides. nih.govnih.gov The interaction leads to the disorganization of the outer membrane, which is a critical step in the antibacterial mechanism. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of certain water-soluble quaternary chitin (B13524) and chitosan derivatives against E. coli have been reported to range from 0.04 mg/mL to 40.96 mg/mL. nih.gov

Table 2: Antibacterial Activity of Chitosan Derivatives against Escherichia coli

CompoundBacterial StrainMIC (mg/mL)MBC (mg/mL)Reference
OHT-chitinEscherichia coli>20.48>40.96 nih.gov
NHT-chitosanEscherichia coli0.080.32 nih.gov
TMCEscherichia coli0.040.16 nih.gov

The primary and most widely accepted antibacterial mechanism of chitobiose and chitooligosaccharides involves their interaction with the bacterial cell envelope. researchgate.netresearchgate.net Due to the protonation of their amino groups in acidic to neutral solutions, these molecules are polycationic. nih.govmdpi.com This positive charge facilitates a strong electrostatic interaction with negatively charged components on bacterial surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. nih.govmdpi.com

This binding disrupts the integrity of the cell wall and membrane. nih.govnih.gov It is proposed that this interaction alters membrane permeability, leading to the leakage of essential intracellular components like ions, metabolites, and even genetic material. nih.govnih.gov Electron microscopy studies have shown serious damage to the cell walls of both E. coli and S. aureus after treatment with chitosan derivatives. nih.gov This disruption of the membrane's barrier function is a key factor leading to the inhibition of bacterial growth and eventual cell death. nih.gov

Beyond direct damage to the cell envelope, another proposed mechanism for the antibacterial action of low molecular weight chitooligosaccharides involves their interference with intracellular processes. nih.gov It is hypothesized that smaller molecules can penetrate the compromised bacterial membrane and interact with intracellular targets. nih.gov

Once inside the cell, these molecules may bind to the bacterial DNA. nih.gov This interaction can inhibit DNA replication and transcription, thereby preventing the synthesis of messenger RNA (mRNA). nih.gov Consequently, protein synthesis is also inhibited, as the necessary genetic templates are unavailable. nih.govmdpi.com This disruption of fundamental cellular processes like DNA replication and protein synthesis ultimately contributes to the bactericidal or bacteriostatic effect. nih.govnih.gov Another study pointed to the inhibitory action of a chitin derivative against penicillin-binding proteins (PBP2a) in S. aureus, which interferes with cell wall synthesis. mdpi.com

Antifungal Properties and Mode of Action

Chitobiose and related chitosan derivatives also exhibit significant antifungal activity against a variety of pathogenic and spoilage fungi. mdpi.com The mechanisms underlying their antifungal effects share similarities with their antibacterial actions, primarily involving interactions with the fungal cell surface and subsequent disruption of cellular function.

A key aspect of the antifungal activity of these compounds is the inhibition of fungal spore germination and mycelial growth. uni.lu Chitosan has been shown to effectively inhibit the spore germination of various fungi, including Cladosporium cladosporioides and species of Penicillium and Fusarium. uni.luscielo.org.mx Studies have demonstrated a significant reduction in the spore germination rate upon treatment with chitosan solutions. uni.lu For example, one form of chitosan inhibited the spore germination of C. cladosporioides by approximately 71% after 24 hours. scielo.org.mx

The mode of action involves direct interference with the germination process. Treated spores often exhibit morphological changes, such as excessive swelling and delays in the emergence of the germ tube. scielo.org.mx This suggests that chitobiose and related compounds disrupt the normal physiological changes required for a spore to transition into a vegetative hypha. By preventing germination and subsequent hyphal growth, these compounds can effectively control the proliferation of fungi. uni.lu

Underlying Mechanisms of Fungistatic Activity

The fungistatic activity of chitobiose, the disaccharide unit of chitin and chitosan, is attributed to several proposed mechanisms, primarily revolving around its cationic nature and its interaction with fungal cell structures. Although many studies focus on chitosan and larger chitooligosaccharides (COS), the fundamental mechanisms are considered applicable to chitobiose.

One of the principal mechanisms is the electrostatic interaction between the positively charged chitobiose molecules and the negatively charged components of the fungal cell surface. mdpi.comcore.ac.uk Fungal cell walls and plasma membranes contain anionic components like phospholipids, teichoic acids, and lipopolysaccharides, which attract the cationic chitobiose. researchgate.net This interaction is believed to disrupt the cell membrane's integrity and alter its permeability. core.ac.uknih.gov The consequence of this membrane disruption is the leakage of essential intracellular components, such as potassium ions and low-molecular-weight metabolites, which ultimately inhibits fungal growth. core.ac.uk

Another proposed mechanism involves the chelation of essential metal ions and nutrients required for fungal growth. core.ac.uknih.gov Chitosan and its derivatives have a high capacity for binding metal ions like Mg²⁺, Fe²⁺, and Cu²⁺, which are crucial cofactors for many fungal enzymes. nih.gov By sequestering these ions, chitobiose can effectively starve the fungus of vital nutrients, leading to growth inhibition. core.ac.uk

Factors Influencing Antimicrobial Potency of Chitobiose

The effectiveness of chitobiose as an antimicrobial agent is not absolute but is significantly influenced by a combination of intrinsic and environmental factors. researchgate.netresearchgate.netnih.gov The key intrinsic properties of the molecule that dictate its potency are its degree of acetylation and molecular weight. researchgate.netnih.gov Environmental conditions, most notably the pH of the surrounding medium, also play a critical role in determining its antimicrobial efficacy. mdpi.comresearchgate.net Understanding these factors is essential for explaining the variability in its observed antimicrobial effects.

Influence of Degree of Acetylation and Molecular Weight

The antimicrobial activity of chitobiose and related compounds is intrinsically linked to its chemical structure, specifically the degree of acetylation (DA) and its molecular weight (MW). nih.gov

The degree of acetylation refers to the proportion of N-acetyl-D-glucosamine units to D-glucosamine units. A lower DA implies a higher number of free amino groups (-NH₂). These amino groups are crucial for the antimicrobial action because they can be protonated to form cationic ammonium (B1175870) groups (-NH₃⁺), which are responsible for the electrostatic interaction with negatively charged microbial surfaces. nih.govnih.gov Consequently, chitosans with a lower degree of acetylation generally exhibit stronger antimicrobial activity. nih.govnih.gov Studies on chitosan have shown that reducing the DA enhances its inhibitory effects on both bacteria and fungi. nih.govresearchgate.netelsevierpure.com

The molecular weight also plays a complex role. Chitobiose itself is a disaccharide, representing the lowest molecular weight chitooligosaccharide (COS) with a degree of polymerization (DP) of 2. researchgate.net Research on the effect of MW has yielded varied results; some studies suggest that low-molecular-weight chitosans are more effective, while others find intermediate or high MW to be superior. nih.gov For Gram-negative bacteria, antibacterial activity has been shown to be enhanced with decreasing MW. nih.gov Conversely, for Gram-positive bacteria, a higher MW can lead to increased activity. nih.gov However, some studies have reported that a minimum chain length of at least five glucosamine (B1671600) units (DP ≥ 5) is necessary for significant antibacterial activity, which would suggest that chitobiose (DP=2) may have weaker effects compared to larger oligomers like chitohexaose (B1231835) and chitoheptaose. researchgate.netnih.gov

The following table summarizes findings on how these factors influence the minimum inhibitory concentration (MIC) against various microorganisms, based on studies of different chitosans and chitooligosaccharides.

FactorInfluence on Antimicrobial ActivityExample FindingOrganism Type
Degree of Acetylation (DA) Lower DA (higher deacetylation) generally increases activity. nih.govnih.govChitosans with lower DA show lower MIC values (higher efficiency). nih.govBacteria & Fungi
Molecular Weight (MW) Effect varies with the microorganism. nih.govLower MW enhances activity against Gram-negative bacteria. nih.govGram-negative bacteria
Molecular Weight (MW) Effect varies with the microorganism. nih.govHigher MW enhances activity against Gram-positive bacteria. nih.govGram-positive bacteria
Degree of Polymerization (DP) A minimum DP may be required for optimal activity. researchgate.netnih.govA DP ≥ 5 was found to be essential for antibacterial activity against Staphylococcus aureus. researchgate.netnih.govGram-positive bacteria

pH Dependence of Antimicrobial Activity

The antimicrobial potency of chitobiose is highly dependent on the pH of the medium. mdpi.comnih.gov This relationship is primarily due to the protonation of the primary amino groups on its D-glucosamine units. researchgate.net Chitosan and its oligomers like chitobiose have a pKa value of approximately 6.3–6.5. mdpi.com

At a pH below this pKa, the free amino groups (-NH₂) accept protons from the acidic environment to become positively charged ammonium groups (-NH₃⁺). mdpi.comcore.ac.uk This polycationic nature is fundamental to its antimicrobial mechanism, as it drives the electrostatic attraction between the chitobiose molecule and the predominantly anionic components on the surfaces of microorganisms. mdpi.comresearchgate.netnih.gov Therefore, chitobiose exhibits its strongest antimicrobial activity under acidic conditions. mdpi.comcore.ac.uk

As the pH increases and approaches or exceeds the pKa, the amino groups become deprotonated, losing their positive charge. core.ac.uk This leads to a significant decrease in solubility and a loss of the electrostatic interaction capability, which in turn diminishes the antimicrobial effect. mdpi.comcore.ac.uk For this reason, chitosan is often described as having limited or no antimicrobial activity in neutral or alkaline environments. mdpi.com

The table below illustrates the general effect of pH on the antimicrobial activity of chitosan derivatives, as indicated by the Minimum Inhibitory Concentration (MIC).

pH LevelProtonation State of Amino GroupsChargeAntimicrobial Activity
< 6.5 (Acidic) High (Protonated, -NH₃⁺)Polycationic (Positive)Strong / Maximum mdpi.comnih.gov
> 6.5 (Neutral/Alkaline) Low (Deprotonated, -NH₂)NeutralWeak / Ineffective mdpi.comcore.ac.uk

Role of Chitobiose in Host Pathogen Interactions

Microbial Chitin (B13524) Utilization and Pathogenesis

Many microorganisms have evolved intricate systems to utilize chitin, the second most abundant biopolymer in nature, as a source of carbon and nitrogen. nih.gov The breakdown of chitin into smaller units, such as chitobiose, is often a crucial step in this process and can be linked to the virulence of pathogenic bacteria.

The uptake and metabolism of chitobiose in several bacteria are controlled by specific genetic loci. A well-studied example is the chitobiose utilization (chb) operon. In Escherichia coli, the chb operon is involved in the utilization of cellobiose (B7769950) and β-glucosides chitobiose. wikipedia.org This operon includes the chbG gene, which encodes a chitooligosaccharide deacetylase, and is activated by the ChbR regulator when chitobiose is present. wikipedia.org

Table 1: Key Genes and Regulators in Chitobiose Utilization

OrganismOperon/GeneFunctionRegulator(s)
Vibrio choleraechb operonUptake and catabolism of chitobioseChiS (activator), HapR (repressor)
Escherichia colichb operonUtilization of cellobiose and chitobioseChbR (activator)
Borrelia burgdorferiNot specifiedProduction of N-acetylglucosaminerrp1 (response regulator)

Orphan sensor kinases are signaling proteins that lack a cognate response regulator in their immediate genetic vicinity. nih.gov In Vibrio cholerae, the orphan hybrid sensor kinase ChiS is a central regulator of the chitin utilization program. nih.govnih.gov ChiS directly activates the expression of the chb operon, which is necessary for chitin uptake and catabolism. plos.orgplos.org

The activity of ChiS is modulated by the periplasmic chitin-binding protein (CBP). nih.govnih.gov In the absence of chitin, CBP binds to the periplasmic domain of ChiS, keeping it in an inactive state. nih.gov When chitin oligosaccharides are present, they bind to CBP, causing its dissociation from ChiS and leading to the activation of ChiS and subsequent expression of the chitinolytic genes. nih.gov This regulatory mechanism allows V. cholerae to respond effectively to the availability of chitin in its environment. nih.govbiorxiv.org

Bacterial chitinases, the enzymes responsible for degrading chitin, are increasingly recognized as virulence factors in pathogenic bacteria. microbiologyresearch.orgbohrium.comnih.gov While their primary role is to break down environmental chitin for nutritional purposes, these enzymes can also target N-acetylglucosamine (GlcNAc)-containing molecules in host organisms, even in the absence of chitin. bohrium.comasm.org

Pathogens such as Listeria monocytogenes, Vibrio cholerae, Enterococcus faecalis, Escherichia coli, and Serratia marcescens express chitinolytic machinery that can contribute to their virulence. bohrium.com For instance, bacterial chitinases can interact with host immune system components, mucins, and surface glycans, facilitating colonization and infection. nih.govasm.orgresearchgate.net The ability of these enzymes to degrade host glycans highlights their role beyond simple nutrient acquisition and underscores their importance in the pathogenesis of various bacterial infections. nih.govasm.org

Plant Defense Responses to Fungal Chitin and Chitooligosaccharides

Plants have evolved sophisticated immune systems to recognize and respond to potential pathogens. Chitin and its derivatives, such as chitobiose, are key molecular patterns that can trigger these defense mechanisms.

Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecules characteristic of a class of microbes that are recognized by the host's innate immune system. wikipedia.org Chitin, a major component of fungal cell walls, and its breakdown products like chitobiose, are recognized as PAMPs by plants. frontiersin.orgresearchgate.net This recognition is a fundamental aspect of PAMP-triggered immunity (PTI), the first line of inducible defense in plants. frontiersin.orgresearchgate.netnih.gov

Plant cells possess pattern recognition receptors (PRRs) on their surface that can detect PAMPs. wikipedia.orgfrontiersin.org The recognition of chitin fragments by these receptors initiates a signaling cascade that leads to the activation of various defense responses. frontiersin.orgnih.gov

Table 2: Examples of PAMPs and their Recognition in Plants

PAMPSourcePlant Response
Chitin/ChitobioseFungal cell wallsPAMP-triggered immunity (PTI)
Flagellin (Flg)Bacterial flagellaPAMP-triggered immunity (PTI)
Peptidoglycan (PGN)Bacterial cell wallsPAMP-triggered immunity (PTI)
Lipopolysaccharides (LPS)Gram-negative bacteriaPAMP-triggered immunity (PTI)

Elicitors are molecules that can induce defense responses in plants. nih.gov Carbohydrate elicitors, including chitin and its derivatives, are known to stimulate a wide range of defense mechanisms. nih.gov The application of these elicitors can prime plants, enhancing their resistance to subsequent pathogen attacks. nih.gov

Upon recognition of chitobiose and other chitooligosaccharides, plants activate a complex array of defense responses. These can include the production of reactive oxygen species (ROS), the reinforcement of cell walls through lignin (B12514952) deposition, the synthesis of antimicrobial compounds known as phytoalexins, and the accumulation of pathogenesis-related (PR) proteins. nih.govresearchgate.netresearchgate.net For example, treating tomato plants with chitosan (B1678972), a deacetylated form of chitin, has been shown to induce resistance against the bacterium Ralstonia solanacearum by increasing the production of phenolic compounds and the activity of defense-related enzymes like peroxidase and polyphenol oxidase. researchgate.net Similarly, chitosan has been observed to induce protective mechanisms in various crops against a range of pathogens. wonder-corporation.com

Identification and Function of Plant Chitin Immune Receptors and Signal Transduction

Plants, lacking a mobile adaptive immune system, rely on the innate ability of each cell to detect and respond to pathogens. This is achieved through the recognition of conserved microbial molecules like chitin. nih.gov When fungal pathogens attempt to invade, plant-secreted enzymes called chitinases can degrade the fungal cell wall, releasing chitin fragments such as chitobiose. nih.gov These fragments act as potent elicitors, initiating a defense mechanism known as PAMP-triggered immunity (PTI). mdpi.com

The perception of chitin oligosaccharides occurs at the plasma membrane and is mediated by a specific class of pattern recognition receptors (PRRs). mdpi.com In the model plant Arabidopsis thaliana, the primary receptor identified for chitin signaling is the LysM domain-containing receptor-like kinase 1 (LYK1), also known as Chitin Elicitor Receptor Kinase 1 (CERK1). nih.govresearchgate.net This receptor is essential for initiating the downstream signaling cascade. nih.gov

Upon binding of chitobiose or other chitin oligomers to the extracellular LysM domains of CERK1/LYK1, the receptor activates intracellular signaling pathways. mdpi.comresearchgate.net This process involves the recruitment of and interaction with receptor-like cytoplasmic kinases (RLCKs), which then propagate the signal within the cell. mdpi.com This ultimately leads to the activation of a Mitogen-Activated Protein (MAP) kinase cascade, a common pathway in plant defense signaling. nih.govmdpi.com The activation of this cascade results in widespread transcriptional reprogramming, leading to the production of defense-related proteins, antimicrobial compounds, and the reinforcement of the plant cell wall to thwart fungal invasion. nih.govmdpi.com

Several LysM-containing receptors have been identified in plants, forming a family of proteins involved in perceiving chitin and related molecules.

Receptor/ProteinPlant SpeciesClassificationFunction in Chitin Signaling
AtCERK1 / AtLYK1 Arabidopsis thalianaLysM Receptor-Like Kinase (LysM-RLK)Essential for chitin perception and signaling; acts as the primary chitin receptor. nih.govresearchgate.net
AtLYK5 Arabidopsis thalianaLysM Receptor-Like Kinase (LysM-RLK)Functions as a high-affinity chitin-binding protein that forms a receptor complex with AtCERK1 to mediate immune activation.
AtLYK4 Arabidopsis thalianaLysM Receptor-Like Kinase (LysM-RLK)Acts as a co-receptor with AtCERK1, involved in chitin perception and signaling.
OsCEBiP Rice (Oryza sativa)LysM Receptor-Like Protein (LysM-RLP)A plasma membrane glycoprotein (B1211001) that binds chitin but lacks an intracellular kinase domain; it partners with the kinase OsCERK1 to initiate signaling.
OsCERK1 Rice (Oryza sativa)LysM Receptor-Like Kinase (LysM-RLK)The essential co-receptor and signal transducer in rice that works with OsCEBiP to mediate the chitin immune response.

Interplay with Host Immunity in Systemic and Localized Infections

In mammals, the immune system also recognizes chitin and its derivatives, like chitobiose, as foreign molecules indicative of a pathogenic threat. nih.gov This interaction is a critical aspect of the host's defense against fungal and parasitic infections. The immune response to these molecules involves both the innate and adaptive branches of the immune system and can have effects in both localized and systemic infections. nih.govnih.gov

The initial recognition of chitin fragments is mediated by innate immune cells, particularly macrophages and dendritic cells, through pattern recognition receptors such as Toll-like receptor 2 (TLR-2) and Dectin-1. nih.gov The binding of chitooligosaccharides to these receptors triggers intracellular signaling cascades, such as the NF-κB pathway. nih.gov This activation leads to the production and secretion of a variety of pro-inflammatory cytokines and chemokines. nih.govnih.gov

In a localized infection , such as a fungal skin infection, this response is crucial for recruiting other immune cells to the site. researchgate.net Activated macrophages can phagocytose the invading pathogens, while the secreted cytokines help establish an inflammatory microenvironment that contains the infection and prevents its spread. researchgate.net

The following table summarizes key research findings on the interaction between chitooligosaccharides and host immune cells.

Immune Cell TypeReceptor(s) InvolvedObserved Effect of ChitooligosaccharidesKey Cytokines/Mediators ProducedReference
Macrophages TLR-2, Dectin-1Activation, Phagocytosis, NF-κB signalingTNF-α, IL-1β, IL-6, Nitric Oxide nih.govnih.gov
Dendritic Cells TLR-2Maturation and antigen presentationIL-12, IL-10 nih.gov
T-Cells Indirect (via APCs)Enhanced proliferation and differentiationIFN-γ, IL-4 nih.gov
Neutrophils Not fully definedChemotaxis and activationReactive Oxygen Species (ROS) nih.gov

Advanced Research Methodologies for Chitobiose Hydrochloride Analysis

Chromatographic and Spectroscopic Characterization Techniques

A combination of advanced chromatographic and spectroscopic methods is employed to ensure the comprehensive characterization of chitobiose hydrochloride. These techniques provide detailed information on the compound's purity, molecular weight, and intricate three-dimensional structure.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of chitobiose hydrochloride and analyzing the distribution of related chitooligosaccharides. The technique separates components in a mixture based on their differential interactions with a stationary phase, allowing for precise quantification.

Research has demonstrated that preparative HPLC can be used in the final stages of chitobiose production to achieve a purity level exceeding 99%. nih.gov Analytical HPLC methods are used to monitor the hydrolysis of chitin (B13524), which produces a mixture of N-acetyl-chito-oligosaccharides (NACOs) with varying degrees of polymerization (DP). jfda-online.com A gradient elution procedure, where the ratio of acetonitrile (B52724) to water is linearly lowered, provides optimal resolution for these oligosaccharides. jfda-online.com The retention time of the NACOs in HPLC is linearly correlated with their DP values, allowing for clear identification and separation of chitobiose (DP2) from other oligomers like chitotriose (DP3) and chitotetraose (DP4). jfda-online.comresearchgate.net This analysis is critical for confirming the primary component is chitobiose and quantifying any minor monosaccharide or trisaccharide by-products. smolecule.com

Table 1: Example HPLC Retention Times for Chitooligomers
OligomerDegree of Polymerization (DP)Retention Time (minutes)
Chitobiose25.56
Chitotriose36.43
Chitotetraose47.54
Chitopentaose59.01
Chitohexaose (B1231835)610.83

Data adapted from studies on chitooligosaccharide separation, illustrating a typical elution pattern where retention time correlates with the degree of polymerization. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact mass and confirm the molecular structure of chitobiose hydrochloride. Techniques such as Quadrupole-Time-of-Flight (QTOF-MS) and Electrospray Ionization (ESI-MS) are particularly effective. nih.govresearchgate.net

In mass spectrometric analysis, the purified chitobiose sample is ionized and its mass-to-charge ratio (m/z) is measured. For chitobiose (N,N'-diacetylchitobiose), the analysis typically reveals a major ion corresponding to the sodium adduct of the molecule [(GlcNAc)₂ + Na⁺]. nih.gov This provides definitive confirmation of the compound's molecular weight. nih.gov ESI-TOF-MS has been effectively used to identify low molecular weight degradation products from chitin and chitosan (B1678972), where the protonated dimer (chitobiose) is readily detected. researchgate.net This method confirms that the fundamental structure consists of two N-acetyl-d-glucosamine units.

Table 2: Mass Spectrometry Data for Chitobiose and Related Oligomers
Compound/IonObserved Mass-to-Charge Ratio (m/z)Ion Identity
Chitobiose447.2(GlcNAc)₂ + Na⁺
Chitobiose341Protonated GlcN/GlcN dimer
Chitotriose544Protonated GlcN/GlcN/GlcNAc trimer

Data compiled from mass spectrometric analyses of chitooligosaccharides. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and detailed structural elucidation of chitobiose hydrochloride. Both one-dimensional (¹H NMR) and two-dimensional NMR experiments are utilized to determine the precise connectivity and stereochemistry of the molecule. nih.govcore.ac.ukjchps.com

¹H-NMR spectroscopy provides information about the chemical environment of each proton in the molecule. jchps.com For chitobiose, specific signals, such as those from the N-acetyl groups, can be used for quantitative analysis, offering a rapid alternative to HPLC. scilit.commdpi.com ¹³C NMR provides information about the carbon skeleton. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between protons and carbons, confirming the β-1,4-glycosidic linkage between the two N-acetylglucosamine units. core.ac.uk This level of detailed analysis confirms the compound's identity and differentiates it from other disaccharide isomers. nih.gov

In Vitro and In Vivo Biological Assay Systems

To understand the biological and immunological effects of chitobiose hydrochloride, researchers utilize various in vitro and in vivo models. These systems allow for the investigation of cellular mechanisms and the quantification of biological responses.

The murine macrophage cell line RAW264.7 is a widely used and reliable in vitro model for studying the immunomodulatory effects of compounds like chitobiose hydrochloride. mdpi.comnih.gov Macrophages are key cells of the innate immune system, and their response provides significant insight into a compound's potential to influence immune function. mdpi.com

In a typical experimental setup, RAW264.7 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO₂). mdpi.com The cells are then treated with chitobiose hydrochloride at various concentrations. These studies can assess the compound's direct effects on macrophage activation or its ability to modulate the inflammatory response induced by stimulants like lipopolysaccharide (LPS). mdpi.comnih.gov This cell model is instrumental in determining effects on cell viability, phagocytic activity, and the activation of key signaling pathways like NF-κB. mdpi.com

Following treatment of cell models like RAW264.7 with chitobiose hydrochloride, the cellular response is quantified by measuring specific biological markers. Key markers include pro-inflammatory cytokines and reactive oxygen species (ROS). mdpi.com

Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) is a hallmark of macrophage activation. mdpi.com The concentration of these secreted proteins in the cell culture supernatant is typically measured using the Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive method. nih.govspringernature.comnih.gov Multiplex assays can also be used to measure several cytokines simultaneously from a single small sample. nih.gov

Reactive Species: The generation of reactive oxygen species (ROS) is another important aspect of the immune response. ROS levels within the cells can be quantified using fluorogenic dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA). nih.gov This dye becomes fluorescent upon oxidation by intracellular ROS, and the fluorescence intensity, which is proportional to the amount of ROS produced, can be measured using a fluorescence microscope or plate reader. nih.govyoutube.com Studies have shown that N-acetyl chitooligosaccharides can influence the generation of ROS in RAW264.7 cells. mdpi.com

Table 3: Biological Markers Measured in Macrophage Models
Marker CategorySpecific MarkerCommon Measurement Technique
CytokinesTNF-αELISA, Multiplex Assay
IL-1βELISA, Multiplex Assay
IL-6ELISA, Multiplex Assay
Reactive SpeciesReactive Oxygen Species (ROS)H₂DCF-DA Fluorometric Assay
Other Inflammatory MediatorsNitric Oxide (NO)Griess Reagent Assay

This table summarizes key biological markers and the standard techniques used for their quantification in immunological studies involving macrophage cell lines. mdpi.comnih.govnih.govyoutube.com

Reporter Gene Systems for Chitobiose Pathway Analysis (e.g., Chitobiase as a Reporter Enzyme)

Reporter gene systems are invaluable tools in molecular biology for studying the regulation of gene expression. nih.govnih.govpromega.com In the context of the chitobiose pathway, specific enzymes involved in its metabolism can be employed as reporters to analyze the transcriptional activity of promoters and other regulatory elements that respond to chitobiose or its derivatives.

A prime example of such a system utilizes N,N'-diacetylchitobiase (commonly referred to as chitobiase) as a reporter enzyme. tandfonline.comnih.gov Chitobiase, particularly from marine organisms like Vibrio harveyi, is a highly stable enzyme that catalyzes the hydrolysis of chitobiose into two molecules of N-acetylglucosamine. tandfonline.comnih.gov The gene encoding chitobiase (chb) serves as an effective reporter for several reasons. Firstly, the enzymatic activity of chitobiase and the less specific N-acetyl-β-D-glucosaminidase is absent in commonly used laboratory strains of bacteria such as Escherichia coli, eliminating background interference. tandfonline.comnih.gov Secondly, its activity can be easily monitored and quantified. For instance, colonies expressing the reporter can be identified on indicator plates, often resulting in a blue/white screening phenotype. tandfonline.comnih.gov Furthermore, a variety of convenient substrates for chitobiase are commercially available for quantitative assays. tandfonline.comnih.gov

To facilitate its use as a reporter, plasmid vectors have been engineered. These vectors typically contain a multiple cloning site for the insertion of a promoter of interest upstream of the chb gene, allowing for the creation of in-frame gene fusions. tandfonline.comnih.gov The use of chitobiase as a reporter is broadly applicable for studying gene expression in bacteria that lack endogenous N-acetyl-β-D-glucosaminidase activity. tandfonline.comnih.gov

The table below summarizes the key features of the chitobiase reporter gene system.

FeatureDescriptionReference
Reporter Enzyme N,N'-diacetylchitobiase (Chitobiase) tandfonline.comnih.gov
Source Organism Vibrio harveyi tandfonline.comnih.gov
Enzymatic Reaction Hydrolysis of chitobiose to N-acetylglucosamine tandfonline.comnih.gov
Advantages - High stability of the enzyme.- Lack of background activity in common host strains (e.g., E. coli).- Amenable to blue/white colony screening.- Commercially available substrates. tandfonline.comnih.gov
Applications - Study of gene expression regulation.- Analysis of promoter activity in response to chitobiose pathway intermediates. tandfonline.comnih.gov

Computational Modeling and Structural Biology Approaches

Computational modeling and structural biology have emerged as powerful tools for dissecting the molecular intricacies of chitobiose hydrochloride's interactions with biological macromolecules. These approaches provide atomic-level insights that are often unattainable through experimental methods alone.

Molecular Dynamics Simulations of Chitobiose-Protein Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. nih.govmdpi.com This technique is particularly useful for understanding the conformational changes and energetic landscapes that govern the binding of chitobiose to proteins. frontiersin.orgnih.gov By simulating the movements of atoms in a system, MD can reveal the flexibility of both the ligand and the protein, the role of solvent molecules in the binding interface, and the key intermolecular interactions that stabilize the complex. nih.govfrontiersin.org

For instance, MD simulations can be employed to study the interaction between chitobiose and chitooligosaccharide-binding proteins (CBPs). nih.gov These simulations can elucidate how the binding of chitobiose induces conformational changes in the protein, which may be crucial for its biological function, such as initiating a signaling cascade or facilitating transport across a membrane. nih.gov The simulations can also identify specific amino acid residues that play a critical role in the binding process through hydrogen bonding, van der Waals forces, or hydrophobic interactions.

The following table presents hypothetical data from an MD simulation study of a chitobiose-binding protein, illustrating the types of insights that can be gained.

Interacting ResidueInteraction TypeOccupancy (%)
Trp-363π-stacking with GlcNAc ring 195.2
Trp-513π-stacking with GlcNAc ring 292.8
Asp-365Hydrogen bond with hydroxyl group78.5
Arg-412Salt bridge with chitobiose phosphate (B84403)65.1
Val-511Hydrophobic interaction88.9

Homology Modeling and Structure-Function Analysis of Chitobiose-Binding Proteins and Enzymes

In the absence of an experimentally determined three-dimensional structure, homology modeling, also known as comparative modeling, provides a means to generate a reliable atomic-resolution model of a target protein. wikipedia.orgyoutube.com This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. wikipedia.org The process involves identifying a homologous protein with a known experimental structure (the template) and using its structure as a scaffold to build a model of the target protein. wikipedia.orgmassbio.org

For chitobiose-binding proteins and enzymes, homology modeling can be instrumental in understanding their structure-function relationships. nih.govnih.gov Once a model is built, it can be used to predict the location of the chitobiose-binding site, identify key residues involved in substrate recognition and catalysis, and formulate hypotheses about the protein's mechanism of action. nih.gov For example, the model of a chitobiose-binding protein from Vibrio harveyi (VhCBP) could be constructed using the known structure of a related solute-binding protein as a template. nih.gov Analysis of this model could reveal a sugar-binding cleft formed at the interface of two domains, with specific tryptophan residues being crucial for the high-affinity binding of chitobiose. nih.gov

In Silico Docking and Pathway Analysis in Signal Transduction Research

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govresearchgate.net This method is widely used in drug discovery and molecular biology to understand the binding modes of small molecules and to screen for potential inhibitors or activators. nih.govmdpi.com In the context of chitobiose, docking can be used to predict how it interacts with various proteins involved in signal transduction pathways.

By docking chitobiose into the binding sites of target proteins, researchers can gain insights into the specific interactions that mediate its biological effects. nih.gov The docking results, often presented as a binding score and a predicted binding pose, can help to identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.govnih.gov This information is crucial for understanding how chitobiose might modulate the activity of signaling proteins and for designing experiments to test these hypotheses.

Pathway analysis, when combined with docking studies, allows for a broader understanding of the systemic effects of chitobiose. By identifying the proteins that chitobiose is predicted to interact with, researchers can map these proteins onto known signal transduction pathways to hypothesize how chitobiose might influence cellular processes. For example, if chitobiose is found to dock with a receptor kinase, this could suggest its involvement in regulating cell growth or differentiation.

The following table provides an example of results from an in silico docking study of chitobiose with several signaling proteins.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted Pathway Involvement
Receptor Kinase A-8.5Tyr-123, Asp-145, Arg-210Growth Factor Signaling
Phosphatase B-7.2His-88, Ser-150, Lys-199Cell Cycle Regulation
Transcription Factor C-6.9Gln-54, Asn-76, Trp-112Gene Expression Modulation
Ion Channel D-9.1Glu-301, Phe-320, Thr-354Ion Homeostasis

Emerging Research Directions and Future Perspectives on Chitobiose Hydrochloride

Therapeutic Applications and Biomedical Material Development

Chitobiose, the core structural unit of chitin (B13524) and chitosan (B1678972), and its hydrochloride salt are emerging as valuable compounds in the biomedical field due to their inherent biological properties and biocompatibility. nih.govresearchgate.net Research has highlighted the antioxidant, prebiotic, and antimicrobial activities of chitooligosaccharides (COS), including chitobiose. nih.govresearchgate.net These properties make them attractive candidates for various therapeutic applications.

The biocompatibility and ability of chitobiose to enhance absorption have led to its incorporation into drug delivery systems. nih.gov Its structure allows for the development of nanoparticles and hydrogels that can encapsulate and deliver drugs to specific targets in the body. nih.gov Chitosan-based hydrogels, which can be formed from chitobiose derivatives, are extensively studied for wound healing and tissue engineering. nih.govmdpi.com These materials can provide a moist environment conducive to healing, promote tissue granulation, and possess inherent antibacterial properties. researchgate.netnih.gov

Furthermore, the biodegradability and low toxicity of chitosan and its derivatives make them suitable for creating scaffolds for tissue regeneration, including skin, bone, cartilage, and nervous tissue. nih.govnih.govnih.gov The ability to functionalize chitobiose allows for the preparation of specialized nanomaterials for advanced biomedical applications. wikipedia.orgmdpi.com

Table 1: Therapeutic and Biomedical Applications of Chitobiose and its Derivatives

Application Area Specific Use Key Properties Utilized
Drug Delivery Nanoparticle and hydrogel-based carriers Biocompatibility, enhanced absorption
Wound Healing Hydrogel dressings Antimicrobial, promotes tissue granulation, maintains moist environment
Tissue Engineering Scaffolds for regeneration Biocompatibility, biodegradability, supports cell growth
Biomedical Materials Functionalized nanomaterials Versatile chemical structure

Biotechnological Production and Industrial Scale-Up of High-Purity Chitobiose

The efficient and scalable production of high-purity chitobiose is crucial for its widespread application. Traditional chemical methods for chitin hydrolysis often involve harsh chemicals, which can be environmentally hazardous and result in impure products. wikipedia.org Consequently, research has increasingly focused on biotechnological approaches, primarily enzymatic hydrolysis.

Enzymatic production of chitobiose involves the use of chitinases, enzymes that specifically break down chitin into smaller oligosaccharides. nih.govmdpi.com Various microorganisms, such as Vibrio species and Streptomyces species, are natural producers of chitinolytic enzymes and are being explored for chitobiose production. nih.govnih.gov Researchers have successfully used endochitinases from these organisms to produce chitobiose with high yield and purity from chitin derived from food waste like shrimp and crab shells. nih.govmdpi.com

Recent advancements include the development of genetically engineered bacteria, such as Streptomyces venezuelae, to cost-effectively produce chitobiose. nih.gov By knocking out genes involved in chitobiose metabolism, the engineered bacteria secrete the desired product into the culture medium, simplifying its recovery. nih.gov

Purification of the produced chitobiose is a critical step to achieve the high purity required for many applications. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed to separate chitobiose from other oligosaccharides and salts, yielding purities greater than 99%. nih.govwikipedia.org The potential for scaling up these bioeconomic and eco-friendly production methods to multi-gram or even industrial quantities is a significant area of ongoing research. nih.govasianpubs.org

Table 2: Comparison of Chitobiose Production Methods

Production Method Description Advantages Disadvantages
Chemical Hydrolysis Use of strong acids to break down chitin. Relatively simple process. Use of hazardous chemicals, low purity, potential for toxic by-products.
Enzymatic Hydrolysis Use of chitinase (B1577495) enzymes to specifically cleave chitin. High specificity, high purity products, environmentally friendly. Cost of enzymes can be a factor.
Genetically Engineered Organisms Bacteria modified to overproduce and secrete chitobiose. Potentially cost-effective for large-scale production. Requires expertise in genetic engineering, optimization of culture conditions.

Integration of Omics Technologies (Genomics, Proteomics, Glycomics) in Chitobiose Research

The advancement of "omics" technologies, including genomics, transcriptomics, proteomics, and glycomics, has revolutionized the study of complex biological systems and is providing deep insights into chitobiose-related research. nih.govmedchemexpress.comresearchgate.net

Genomics and Transcriptomics are instrumental in identifying and characterizing the genes and regulatory networks involved in chitin metabolism. wikipedia.org By sequencing the genomes of chitinolytic organisms, researchers can pinpoint the genes encoding for chitinases, chitobiose transporters, and other essential enzymes. nih.govresearchgate.netmdpi.com Transcriptomic analysis, which studies gene expression, reveals how organisms respond to the presence of chitin or its derivatives, shedding light on the upregulation of specific metabolic pathways. nih.govasianpubs.org

Proteomics , the large-scale study of proteins, allows for the identification and quantification of the proteins produced by an organism under specific conditions. In the context of chitobiose research, proteomics helps to identify the specific chitinolytic enzymes and binding proteins that are actively involved in the degradation of chitin and the transport of chitobiose. nih.gov

Glycomics , the comprehensive study of the structure and function of glycans (sugar chains), is particularly relevant to chitobiose. mdpi.comnih.gov Chitobiose forms the core structure of many N-glycans, which are crucial for a wide range of biological processes. nih.govmdpi.com Mass spectrometry is a cornerstone of glycomics, enabling the detailed structural analysis of glycans and glycoconjugates, which is essential for understanding their function. nih.gov The integration of these omics technologies provides a holistic view of the biological systems related to chitobiose, from the genetic blueprint to the functional molecules. nih.govresearchgate.net

Development of Novel Chitobiose-Based Glycoconjugates and Derivatives

The unique chemical structure of chitobiose, with its reactive amino and hydroxyl groups, makes it an ideal starting material for the synthesis of novel glycoconjugates and derivatives with tailored properties and functions. mdpi.com Chemical modification of chitobiose and other chitooligosaccharides is a burgeoning field of research aimed at enhancing their biological activities and creating new functional materials. nih.gov

Chemoenzymatic synthesis, which combines chemical and enzymatic methods, is a powerful approach for creating complex chitobiose derivatives. nih.govnih.gov This strategy allows for precise modifications to the chitobiose molecule, leading to the development of compounds with specific activities. For example, researchers have synthesized chitobiose-based derivatives that act as enzyme inhibitors, which could have therapeutic applications. nih.govresearchgate.net

The development of chitobiose-based glycoconjugates, where chitobiose is linked to other molecules like proteins or lipids, opens up further possibilities. nih.govrsc.orgfrontiersin.org These conjugates can be designed for targeted drug delivery, where the chitobiose moiety acts as a recognition signal for specific cells or tissues. researchgate.netmdpi.com Furthermore, the synthesis of novel chitosan derivatives, which can be conceptually built up from chitobiose units, has led to materials with enhanced antimicrobial properties for applications in medicine and agriculture. mdpi.commdpi.comasianpubs.org The ongoing exploration of new synthetic routes and the characterization of these novel derivatives are expected to unlock the full potential of chitobiose as a versatile platform for creating advanced biomaterials and therapeutic agents. nih.govnih.gov

Table 3: Examples of Chitobiose-Based Derivatives and Glycoconjugates

Derivative/Glycoconjugate Type Synthetic Approach Potential Applications
Enzyme Inhibitors Chemoenzymatic synthesis Therapeutics, research tools
Drug Delivery Vehicles Conjugation to drug molecules Targeted therapy, improved drug solubility
Antimicrobial Agents Chemical modification of amino groups Medicine, agriculture, food preservation
Glycopolymers Polymerization of chitobiose units Biomaterials, tissue engineering

Table 4: Compound Names Mentioned in the Article

Compound Name
Chitobiose hydrochloride
Chitosan
Chitooligosaccharides (COS)
N-acetylglucosamine (GlcNAc)
Furanodictine A
Furanodictine B
Galabiose
Globotriose
Prednisolone
Acarbose
Streptomycin
Fluconazole
Carbendazim
Amphotericin B

Q & A

Q. How is chitobiose hydrochloride synthesized and purified for experimental use?

Chitobiose hydrochloride is typically synthesized via enzymatic hydrolysis of chitosan using specific chitosanases, followed by purification using cation-exchange chromatography. For example, chitosan is degraded by enzymes to yield hydrolysates containing chitobiose (~65%) and chitotriose (~32%), which are separated using hydrochloric acid gradients (e.g., 1.25–1.55 M HCl) on ion-exchange resins like QY-H003. Purity (>98%) is validated via HPLC, TLC, FT-IR, and 1H NMR^1 \text{H NMR} .

Q. What analytical methods are recommended for characterizing chitobiose hydrochloride purity and structure?

  • HPLC : Use NH2_2-bonded columns (e.g., Shodex Asahipak NH2P-50 4E) with mobile phases like H2_2O/CH3_3CN (30:70) and RI detection to resolve chitobiose from other oligosaccharides .
  • GPC : Gas permeation chromatography with retention time analysis (e.g., ~19.51 min for chitobiose hydrochloride) can quantify molecular weight distribution .
  • Spectroscopy : FT-IR identifies β-1,4 glycosidic bonds (absorbance ~890 cm1^{-1}), while 1H NMR^1 \text{H NMR} confirms proton environments of glucosamine units .

Q. How can researchers ensure batch-to-batch consistency in chitobiose hydrochloride preparation?

Standardize enzymatic reaction endpoints using TLC and validate purity across batches via HPLC retention time reproducibility. Include internal standards (e.g., D-glucosamine) during chromatography .

Advanced Research Questions

Q. What experimental strategies are used to study chitobiose hydrochloride’s role in enzyme inhibition (e.g., PNGase)?

Chitobiose acts as a competitive inhibitor of PNGase by binding to its active site (e.g., Cys-191 in yeast PNGase). Crystallographic studies and molecular docking can map interactions, while kinetic assays (e.g., fluorescence quenching) quantify inhibition constants (KiK_i) .

Q. How can chitobiose hydrochloride’s bioactivity be assessed in plant models?

Use growth inhibition assays with Lemna minor (duckweed) under OECD guidelines. Expose plants to chitobiose solutions (e.g., 0.1–10 mg/mL) and measure frond number/area over 7 days. Compare dose-response curves to controls to determine EC50_{50} values .

Q. What methods resolve structural heterogeneity in chitobiose hydrochloride derivatives?

  • NMR : HSQC and HMBC experiments assign anomeric configurations and glycosidic linkages in modified derivatives (e.g., N-acetylated or sulfated forms) .
  • MALDI-TOF-MS : Detects molecular ion peaks (e.g., [M+H]+^+ at m/z 413.25) and fragmentation patterns to confirm derivatization .

Q. How do researchers address contradictions in chitobiose hydrochloride’s molecular weight data across studies?

Cross-validate using orthogonal techniques:

  • Compare GPC-derived molecular weights (e.g., ~413 Da) with theoretical calculations based on SMILES formulas .
  • Use high-resolution mass spectrometry (HRMS) to resolve discrepancies caused by salt adducts or hydration .

Q. What protocols optimize chitobiose hydrochloride stability in long-term bioactivity studies?

Store lyophilized chitobiose at −20°C in amber vials to prevent hygroscopic degradation. For aqueous solutions, add 0.02% sodium azide and use within 48 hours to minimize microbial contamination .

Methodological Best Practices

  • Chromatographic Troubleshooting : If HPLC peaks overlap, adjust mobile phase ratios (e.g., H3_3PO4_4/CH3_3CN = 45:55) or use ion-pairing agents like triethylamine .
  • Bioassay Design : Include chitobiose hydrochloride’s hydrochloride counterion as a control to isolate its specific effects from ionic interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.